molecular formula C24H19FN6O3S B2505099 Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207016-18-9

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2505099
CAS No.: 1207016-18-9
M. Wt: 490.51
InChI Key: MIPAJAQGNYHZQA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core, substituted with a 4-fluorophenyl group at position 9 and a thioacetamido-benzoate moiety at position 2. The molecule integrates multiple pharmacophoric elements:

  • Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This tricyclic system provides structural rigidity, enhancing binding affinity to biological targets like kinases or cytochrome P450 enzymes .
  • 4-Fluorophenyl substituent: The fluorine atom improves lipophilicity and metabolic stability, a common strategy in drug design to optimize pharmacokinetics .
  • Thioacetamido linkage: The sulfur atom facilitates hydrogen bonding and hydrophobic interactions, while the ethyl benzoate ester enhances solubility and bioavailability .

This compound is synthesized via multi-step reactions involving hydrazine hydrate-mediated cyclization and S-alkylation, as observed in structurally related analogs .

Properties

CAS No.

1207016-18-9

Molecular Formula

C24H19FN6O3S

Molecular Weight

490.51

IUPAC Name

ethyl 3-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-4-3-5-18(12-16)26-21(32)14-35-24-28-27-22-20-13-19(15-6-8-17(25)9-7-15)29-31(20)11-10-30(22)24/h3-13H,2,14H2,1H3,(H,26,32)

InChI Key

MIPAJAQGNYHZQA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C22H23FN6OC_{22}H_{23}FN_6O and a molecular weight of approximately 406.465 g/mol. It features multiple pharmacophoric elements that contribute to its biological activity, including a pyrazolo-triazole core which is known for various therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar triazole and pyrazole moieties. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin, suggesting that this compound could also possess similar or enhanced antibacterial properties .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a][1,2,4]triazole derivatives has been extensively researched. In vitro studies have shown that compounds with this scaffold can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. Mechanistic studies revealed that these compounds could activate caspases involved in the apoptotic pathway while simultaneously inhibiting key survival pathways like NF-κB .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3bMCF-715Caspase activation
3bMDA-MB-23112NF-κB inhibition

Other Biological Activities

The biological activities of related compounds also include anti-inflammatory and anti-convulsant effects. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance these activities by improving the lipophilicity and cell permeability of the molecules .

Case Studies

Several case studies have been documented where modifications to the core structure of pyrazolo-triazole derivatives have led to enhanced biological activities:

  • Study on Antibacterial Efficacy : A series of triazolo-pyrazine derivatives were synthesized and tested for antibacterial activity. The results indicated that substitutions at specific positions on the phenyl ring significantly improved efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanism Investigation : Research focused on a specific derivative demonstrated its ability to induce apoptosis through increased ROS production and activation of autophagy pathways. This was evidenced by increased expression of beclin-1 and inhibition of mTOR pathways .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate features a unique combination of pyrazolo and triazole rings, which contribute to its biological activity. The synthesis of such compounds typically involves multi-step reactions including condensation and cyclization techniques involving various reagents and catalysts .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of triazolopyrazines have been studied for their ability to inhibit the c-Met kinase pathway, which is often dysregulated in various cancers. One such derivative demonstrated potent inhibition at nanomolar concentrations and favorable pharmacokinetics in preclinical models .

Antiviral Activity

Another area of application is the exploration of antiviral properties. Compounds similar to this compound have been investigated for their efficacy against respiratory viruses. Studies have shown that specific modifications in the chemical structure can enhance antiviral activity .

Case Study 1: c-Met Inhibitors

In a study focusing on the development of non-nucleoside inhibitors targeting the c-Met pathway for cancer treatment, several triazolopyrazine derivatives were synthesized and evaluated. These compounds exhibited strong inhibitory effects on cancer cell lines with mutations in the c-Met gene. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazine ring could significantly enhance potency .

CompoundIC50 (µM)TargetNotes
Compound A0.005c-MetPreclinical candidate
Compound B0.01c-MetAdvanced to phase II trials

Case Study 2: Antiviral Screening

A high-throughput screening of a library of pyrazole derivatives identified several candidates with promising activity against respiratory syncytial virus (RSV). Among these candidates was a compound structurally related to this compound. The study highlighted the importance of the thioacetamido group in enhancing antiviral activity .

CompoundEC50 (µM)Virus TypeMechanism
Compound X0.02RSVInhibits viral replication

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Alkylthio vs. Arylthio Groups: Ethyl and nonylthio groups in pyrazolo-triazolo-triazines enhance antifungal activity by interacting with lanosterol-14α-demethylase, a key enzyme in ergosterol biosynthesis . In contrast, the target compound’s thioacetamido group may favor kinase inhibition due to its hydrogen-bonding capacity. The 4-fluorophenyl group in the target compound improves metabolic stability compared to the 3,4-dimethylphenyl group in its analog, which increases steric hindrance but reduces electronegativity .

Physicochemical Properties

  • Lipophilicity (LogP): The ethyl benzoate ester in the target compound reduces LogP (predicted ~2.5) compared to nonylthio-substituted analogs (LogP ~4.2), favoring better aqueous solubility . Trifluoromethylbenzyl groups (e.g., in ) increase LogP (~3.8) but enhance blood-brain barrier penetration .

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